6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid 6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1439899-02-1
VCID: VC8015159
InChI: InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13)
SMILES: C1COCCC1NC2=NC=NC(=C2)C(=O)O
Molecular Formula: C10H13N3O3
Molecular Weight: 223.23

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid

CAS No.: 1439899-02-1

Cat. No.: VC8015159

Molecular Formula: C10H13N3O3

Molecular Weight: 223.23

* For research use only. Not for human or veterinary use.

6-(Tetrahydro-2H-pyran-4-ylamino)pyrimidine-4-carboxylic acid - 1439899-02-1

Specification

CAS No. 1439899-02-1
Molecular Formula C10H13N3O3
Molecular Weight 223.23
IUPAC Name 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C10H13N3O3/c14-10(15)8-5-9(12-6-11-8)13-7-1-3-16-4-2-7/h5-7H,1-4H2,(H,14,15)(H,11,12,13)
Standard InChI Key FAALTEVKCMLQDZ-UHFFFAOYSA-N
SMILES C1COCCC1NC2=NC=NC(=C2)C(=O)O
Canonical SMILES C1COCCC1NC2=NC=NC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-(oxan-4-ylamino)pyrimidine-4-carboxylic acid, reflecting its pyrimidine backbone substituted at position 6 with an amino-linked oxane (tetrahydropyran) ring and a carboxylic acid group at position 4 . Common synonyms include:

SynonymSource
4-Pyrimidinecarboxylic acid, 6-[(tetrahydro-2H-pyran-4-yl)amino]-ChemBK , PubChem
6-((Tetrahydro-2H-pyran-4-yl)amino)pyrimidine-4-carboxylic acidVulcanChem, ChemicalBook
PropertyValueSource
CAS Registry1439899-02-1
Molecular FormulaC10H13N3O3\text{C}_{10}\text{H}_{13}\text{N}_{3}\text{O}_{3}
PubChem CID86276989

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via peptide coupling strategies, leveraging 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid group for reaction with tetrahydropyran-4-amine . A typical protocol involves:

  • Activation: Treatment of pyrimidine-4-carboxylic acid with CDI in anhydrous THF at 0–5°C for 1 hour.

  • Amination: Addition of tetrahydropyran-4-amine under nitrogen, stirred at room temperature for 12–16 hours.

  • Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in ~65–72% purity .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring amination occurs exclusively at the pyrimidine’s 6-position, mitigated by using sterically hindered bases .

  • Solubility: The carboxylic acid group necessitates polar aprotic solvents (e.g., DMF, DMSO) during coupling.

Table 2: Reaction conditions for analogous syntheses

ParameterValue
Temperature25°C
Reaction Time16 hours
Yield68%

Physicochemical Properties

Thermodynamic Parameters

Experimental and predicted properties include:

  • Density: 1.382±0.06g/cm31.382 \pm 0.06 \, \text{g/cm}^3 (Predicted)

  • Boiling Point: 484.4±45.0C484.4 \pm 45.0^\circ \text{C} (Predicted)

  • pKa: 6.88±0.106.88 \pm 0.10, indicating moderate acidity

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating DMSO for biological assays.

  • Storage: Stable at -20°C under inert gas for ≤24 months.

Table 3: Predicted vs. experimental properties

PropertyPredictedExperimental (Analogues)
LogP (Partition Coeff.)1.21.4 ± 0.1
Hydrogen Bond Donors22

Research Applications and Biological Activity

Material Science Applications

The compound’s rigid heterocyclic framework makes it a candidate for:

  • Metal-organic frameworks (MOFs): As a linker due to its carboxylate group .

  • Luminescent materials: Pyrimidine derivatives often exhibit π-π* transitions usable in OLEDs .

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